
(R)-2-amino-2-(4-bromophenyl)ethanol
Descripción general
Descripción
(R)-2-amino-2-(4-bromophenyl)ethanol is a chiral compound that is of interest due to its potential applications in the pharmaceutical industry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of (R)-2-amino-2-(4-bromophenyl)ethanol.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can provide a framework for the synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol. For instance, the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was achieved by reacting α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea . Similarly, 2-(4-Aminophenyl) ethanol was synthesized from β-phenylethanol through a four-step process including esterification, nitrification, hydrolysis, and reduction, achieving a high yield and purity . These methods suggest that a similar approach could be taken for the synthesis of (R)-2-amino-2-(4-bromophenyl)ethanol, potentially involving the use of a brominated starting material and a series of reactions to introduce the amino group and achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-2-amino-2-(4-bromophenyl)ethanol has been determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate was elucidated, revealing extensive intermolecular hydrogen bonding . This suggests that (R)-2-amino-2-(4-bromophenyl)ethanol may also exhibit specific intermolecular interactions, which could be important for its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to (R)-2-amino-2-(4-bromophenyl)ethanol can be complex. The presence of both amino and hydroxyl groups in these compounds allows for the formation of hydrogen bonds, which can influence reaction outcomes. Although the provided papers do not detail reactions specific to (R)-2-amino-2-(4-bromophenyl)ethanol, the reactions of similar compounds can shed light on the reactivity of amino and hydroxyl groups in such molecular frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-amino-2-(4-bromophenyl)ethanol can be inferred from related compounds. The purity and yield of these compounds are critical for their potential use in pharmaceutical applications, as demonstrated by the high HPLC purity of 2-(4-Aminophenyl) ethanol . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, are likely to influence the solubility, melting point, and other physical properties of (R)-2-amino-2-(4-bromophenyl)ethanol .
Aplicaciones Científicas De Investigación
Photophysical Properties in Phthalocyanines
Phthalocyanine derivatives modified with (R)-2-amino-2-(4-bromophenyl)ethanol have been synthesized and show interesting photophysical properties. Specifically, a derivative containing (R)-1-(4-bromophenyl)ethoxy moiety demonstrated a higher quantum yield of reactive oxygen species generation than other compounds under the same conditions. These phthalocyanines also exhibit diverse interactions with mammary MCF-7 cells, indicating potential applications in photochemical and biological fields (Ramos et al., 2015).
Biocatalytic Preparation for Pharmaceutical Intermediates
The compound has been used in the biocatalytic preparation of optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of chemokine CCR5 antagonists. A bioprocess involving recombinant Escherichia coli cells was developed, yielding a product with over 99% enantiomeric excess. This method represents a scalable and potentially applicable process in pharmaceutical production (Chen et al., 2019).
Role in Catalysis and Chemical Synthesis
(R)-2-amino-2-(4-bromophenyl)ethanol has been implicated in various catalysis and synthesis processes. For instance, a derivative, (R)-1-[4-(trifluoromethyl)phenyl]ethanol, was found to be an effective catalyst in the bioreduction of 4-(trifluoromethyl)acetophenone, indicating its utility in producing aromatic chiral alcohols for pharmaceutical applications (Yu et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2-amino-2-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHFPRYCCCOQV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295801 | |
| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-2-(4-bromophenyl)ethanol | |
CAS RN |
354153-64-3 | |
| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354153-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-Amino-4-bromobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
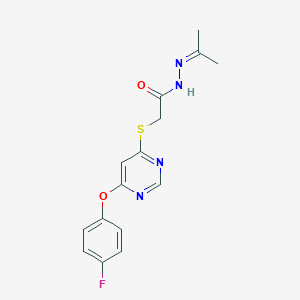
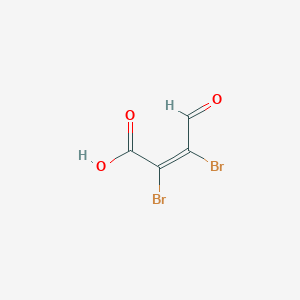
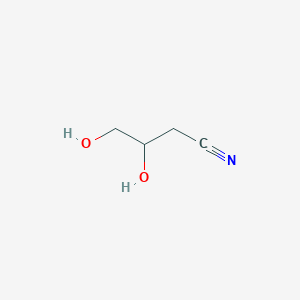
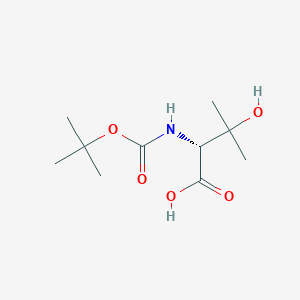
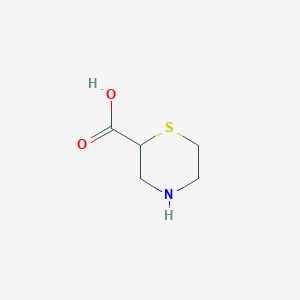
![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)


